2-({4-[(3,4-Dimethylphenyl)sulfamoyl]phenyl}carbamoyl)benzoic acid

phenylsulfamoyl carboxylic acid sulfonamide screening compound

2-({4-[(3,4-Dimethylphenyl)sulfamoyl]phenyl}carbamoyl)benzoic acid (CAS 606924-86-1; molecular formula C22H20N2O5S; molecular weight 424.47 g/mol) is a synthetic sulfonamide-carboxamide hybrid small molecule. The compound incorporates a 3,4-dimethylphenylsulfamoyl moiety linked via a 4-aminophenyl bridge to a phthalamic acid (2-carbamoylbenzoic acid) terminus.

Molecular Formula C22H20N2O5S
Molecular Weight 424.5 g/mol
CAS No. 606924-86-1
Cat. No. B3146730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-({4-[(3,4-Dimethylphenyl)sulfamoyl]phenyl}carbamoyl)benzoic acid
CAS606924-86-1
Molecular FormulaC22H20N2O5S
Molecular Weight424.5 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C(=O)O)C
InChIInChI=1S/C22H20N2O5S/c1-14-7-8-17(13-15(14)2)24-30(28,29)18-11-9-16(10-12-18)23-21(25)19-5-3-4-6-20(19)22(26)27/h3-13,24H,1-2H3,(H,23,25)(H,26,27)
InChIKeyMJXOVQSRLNNIKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility63.7 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





2-({4-[(3,4-Dimethylphenyl)sulfamoyl]phenyl}carbamoyl)benzoic acid (CAS 606924-86-1): Chemical Identity and Procurement Baseline


2-({4-[(3,4-Dimethylphenyl)sulfamoyl]phenyl}carbamoyl)benzoic acid (CAS 606924-86-1; molecular formula C22H20N2O5S; molecular weight 424.47 g/mol) is a synthetic sulfonamide-carboxamide hybrid small molecule . The compound incorporates a 3,4-dimethylphenylsulfamoyl moiety linked via a 4-aminophenyl bridge to a phthalamic acid (2-carbamoylbenzoic acid) terminus . Predicted physicochemical properties include a density of 1.4±0.1 g/cm³ and a calculated LogP of 3.73, indicating moderate lipophilicity . This compound belongs to the broader phenylsulfamoyl carboxylic acid class, members of which have been investigated as carbonic anhydrase inhibitors, TRPM8 antagonists, and cytosolic phospholipase A2α inhibitors; however, no target-specific biological data have been reported for this precise chemical entity as of the current evidence cutoff [1].

Procurement Risk for 2-({4-[(3,4-Dimethylphenyl)sulfamoyl]phenyl}carbamoyl)benzoic acid: Why Close Analogs Cannot Be Assumed Interchangeable


Within the phenylsulfamoyl carboxylic acid class, minor structural modifications produce significant shifts in target engagement and selectivity profiles. For example, the positional isomer 2-[[3-[(3,4-dimethylphenyl)sulfamoyl]benzoyl]amino]benzoic acid (meta-sulfamoyl substitution on the central benzoyl ring) exhibits a different InChI Key and SMILES string compared to the para-substituted target compound, implying distinct three-dimensional pharmacophore presentations . Similarly, analogs lacking the carbamoyl-benzoic acid moiety (e.g., 4-[(3,4-dimethylphenyl)sulfamoyl]benzoic acid, CAS 380437-36-5) possess reduced molecular complexity (C15H15NO4S, MW 305.4) and are absent the hydrogen-bond donor/acceptor potential conferred by the secondary amide bridge . In the absence of published comparative target-engagement or phenotypic screening data for any member of this specific series, generic substitution between analogs carries unquantifiable risk of loss of activity, altered selectivity, or divergent pharmacokinetic behavior. Researchers and procurement specialists should not assume functional equivalence without empirical head-to-head confirmation [1].

Quantitative Differentiation Evidence for 2-({4-[(3,4-Dimethylphenyl)sulfamoyl]phenyl}carbamoyl)benzoic acid: Head-to-Head Comparator Data


Data Scarcity Disclaimer: No Quantitative Comparator Evidence Currently Available

After exhaustive search of primary research papers, patents, and authoritative databases (PubChem, ChEMBL, BindingDB, PubMed, Google Patents, Reaxys, and SciFinder), no quantitative biological activity data—such as IC50, Ki, EC50, % inhibition, or selectivity ratios—were identified for CAS 606924-86-1 or for any head-to-head comparison with its closest analogs. The available physicochemical property data (density: 1.4±0.1 g/cm³; LogP: 3.73; molecular weight: 424.47 g/mol) are solely predictive or catalog values and cannot establish functional differentiation . The phenylsulfamoyl carboxylic acid class has demonstrated antimicrobial activity (compound 4e in the series showed superior DPPH radical scavenging and antibacterial activity against S. aureus and E. coli compared to ofloxacin) and TRPM8 antagonism, but these activities were measured on structurally distinct analogs and cannot be extrapolated to the target compound without empirical validation [1][2]. Consequently, there is no evidentiary basis to claim that this compound offers any quantifiable advantage over 2-[[3-[(3,4-dimethylphenyl)sulfamoyl]benzoyl]amino]benzoic acid (positional isomer), 4-[(3,4-dimethylphenyl)sulfamoyl]benzoic acid (CAS 380437-36-5; truncated analog), or any other in-class candidate. Procurement decisions for this compound must currently rely on chemical identity verification (NMR, HPLC purity ≥95%) rather than differential biological performance.

phenylsulfamoyl carboxylic acid sulfonamide screening compound

Application Scenarios for 2-({4-[(3,4-Dimethylphenyl)sulfamoyl]phenyl}carbamoyl)benzoic acid Based on Available Evidence


Chemical Library Screening and Probe Discovery

Given its membership in the phenylsulfamoyl carboxylic acid family—a class with precedent for carbonic anhydrase inhibition, TRPM8 antagonism, and cytosolic phospholipase A2α inhibition—this compound may serve as a structurally distinct entry point for high-throughput or fragment-based screening campaigns targeting these protein families [1]. However, no screening data exist for this specific entity, so it remains an unvalidated screening candidate.

Structure-Activity Relationship (SAR) Reference Point

The compound's three-ring architecture (dimethylphenyl-sulfamoyl-phenyl-carbamoyl-benzoic acid) provides a scaffold with two distinct hydrogen-bonding regions and a lipophilic dimethylphenyl terminus. In SAR programs exploring phenylsulfamoyl derivatives, this compound could serve as a reference for assessing the impact of the secondary amide bridge and ortho-carboxylic acid positioning on target binding, solubility, and metabolic stability relative to simpler analogs such as 4-[(3,4-dimethylphenyl)sulfamoyl]benzoic acid [2].

Synthetic Intermediate for Derivatization

The free carboxylic acid and secondary sulfonamide functionalities offer orthogonal derivatization handles. This compound could be employed as a synthetic intermediate for generating amide, ester, or N-alkylated libraries, provided that researchers verify the compatibility of reaction conditions with the acid-labile sulfamoyl group [1].

Quote Request

Request a Quote for 2-({4-[(3,4-Dimethylphenyl)sulfamoyl]phenyl}carbamoyl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.